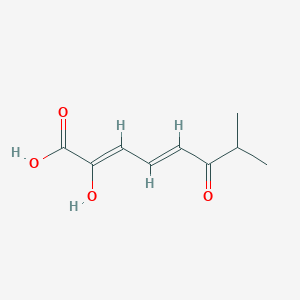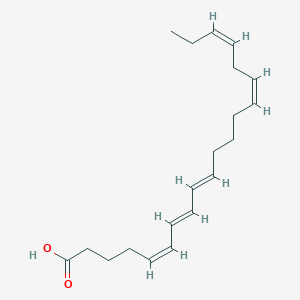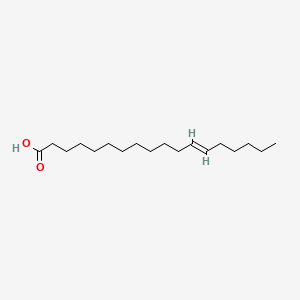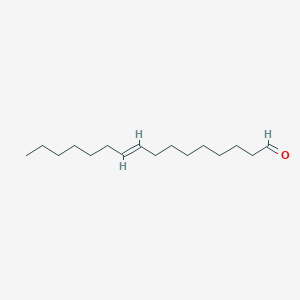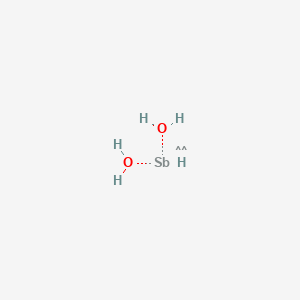
Hydridodihydroxidoantimony
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stibonous acid is an antimony oxoacid.
Scientific Research Applications
Hydrogenase Gene Studies
Research on Hydridodihydroxidoantimony, or similar compounds, has been indirectly linked to studies on hydrogenase genes. For instance, the hydrogenase (hydA) gene in Clostridium butyricum was profiled to understand its levels during continuous hydrogen fermentation, which could be relevant for bioenergy applications (Tolvanen et al., 2008). Similarly, studies on the hydA gene in different strains, like Clostridium acetobutylicum and Chlamydomonas reinhardtii, shed light on hydrogen production and gene expression patterns, relevant for bioenergy and biological research (Gorwa et al., 1996), (Forestier et al., 2003).
Enzymatic Activity and Biosensors
Research on related compounds has been instrumental in understanding enzymatic activity and biosensor development. For instance, the peroxidase-like activity of MoS2/graphene oxide hybrids has been studied for glucose detection, highlighting the potential of such materials in medical diagnostics and biosensors (Jian Peng & J. Weng, 2017).
Environmental and Agricultural Applications
Studies on similar compounds have been used in environmental and agricultural contexts. For example, the resistance of the hydrilla plant to herbicides due to mutations in specific genes points to implications for environmental management and agricultural practices (Michel et al., 2004).
Biochemical and Microbial Studies
Biochemical research also leverages similar compounds to understand microbial processes. For example, the analysis of hydrogenase genes in Clostridium paraputrificum has enhanced understanding of hydrogen gas production, with potential implications for biofuel production and microbial fermentation processes (Morimoto et al., 2005).
properties
Product Name |
Hydridodihydroxidoantimony |
|---|---|
Molecular Formula |
H5O2S |
Molecular Weight |
158.8 g/mol |
InChI |
InChI=1S/2H2O.Sb.H/h2*1H2;; |
InChI Key |
JAKTUFZRJVZINK-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[SbH] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



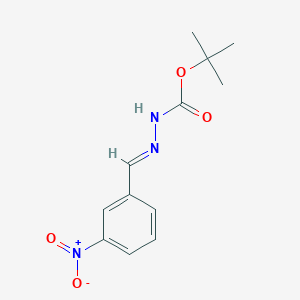
![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)
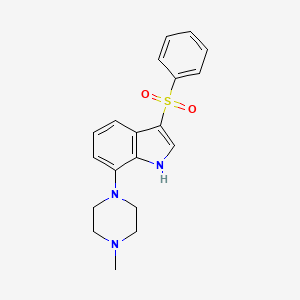
![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)


![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
